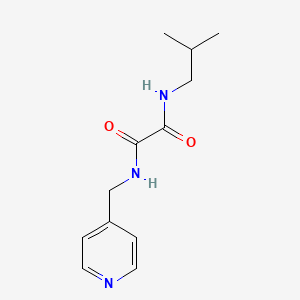

N-(2-methylpropyl)-N'-(pyridin-4-ylmethyl)ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methylpropyl)-N'-(pyridin-4-ylmethyl)ethanediamide, also known as MPEDA, is a chemical compound that has gained significant attention in scientific research due to its potential biological and medicinal properties. This compound belongs to the class of amides and is synthesized through a specific method that involves the reaction of pyridine-4-carboxaldehyde with 2-methylpropylamine and ethylenediamine.

Aplicaciones Científicas De Investigación

Photo-induced Oxidation Studies

A study conducted by Draksharapu et al. (2012) explored the photochemistry of complexes including N-(2-methylpropyl)-N'-(pyridin-4-ylmethyl)ethanediamide derivatives. Under UV or visible irradiation, these complexes enhanced the rate of outer sphere electron transfer, generating superoxide radical anions. The study suggests potential applications in light-induced oxidation processes.

Chemosensor Applications

The work by Maity et al. (2015) designed a new derivative that functions as a fluorescent chemosensor. This derivative selectively detects Cd(2+) or Hg(2+) ions, changing from weakly to highly fluorescent upon binding. Such derivatives can be crucial in biological and environmental monitoring.

Ligand Exchange and Spin State Equilibria

Draksharapu et al. (2012) also investigated the ligand exchange and spin state equilibria in aqueous media of complexes based on N-(2-methylpropyl)-N'-(pyridin-4-ylmethyl)ethanediamide. This study provides insights into the structural and electronic properties of these complexes, which are essential for catalysis and material science applications.

Catalysis Research

Narulkar et al. (2017) synthesized new complexes using ligands related to N-(2-methylpropyl)-N'-(pyridin-4-ylmethyl)ethanediamide, which showed effectiveness as catalysts in the oxidation of hydrocarbons to alcohols (Narulkar et al., 2017). This indicates potential applications in chemical synthesis and industrial processes.

Polymerization Applications

Harrisson et al. (2012) explored the use of solvents in polymerization processes involving N-(2-methylpropyl)-N'-(pyridin-4-ylmethyl)ethanediamide derivatives. Their findings suggest applications in controlled polymer synthesis and material engineering (Harrisson et al., 2012).

Coordination Chemistry and Magnetism

Wu et al. (2004) examined the coordination chemistry and magnetic properties of manganese(II) complexes with ligands derived from N-(2-methylpropyl)-N'-(pyridin-4-ylmethyl)ethanediamide. Such studies are pivotal for developing magnetic materials and understanding metal-ligand interactions (Wu et al., 2004).

Propiedades

IUPAC Name |

N'-(2-methylpropyl)-N-(pyridin-4-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-9(2)7-14-11(16)12(17)15-8-10-3-5-13-6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGPLPKWMAUMGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC1=CC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-(benzyl(methyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435079.png)

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B2435080.png)

![N-(4-isopropylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2435081.png)

![4-azepan-1-yl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2435085.png)

![3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2435087.png)

![[(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2435089.png)

![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2435091.png)

![3-Methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2435092.png)

![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2435096.png)

![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2435100.png)